molecular formula C13H27NOSi B13683625 5-Azaspiro[2.4]heptan-6-ylmethoxy-tert-butyl-dimethylsilane

5-Azaspiro[2.4]heptan-6-ylmethoxy-tert-butyl-dimethylsilane

Cat. No.: B13683625
M. Wt: 241.44 g/mol
InChI Key: BBXUNNIXUWUZAY-UHFFFAOYSA-N
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Description

5-Azaspiro[24]heptan-6-ylmethoxy-tert-butyl-dimethylsilane is a complex organic compound that features a spirocyclic structure

Preparation Methods

The synthesis of 5-Azaspiro[2.4]heptan-6-ylmethoxy-tert-butyl-dimethylsilane typically involves multiple steps. One common method includes the reaction of a spirocyclic amine with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar steps but are optimized for scale, yield, and purity.

Chemical Reactions Analysis

5-Azaspiro[2.4]heptan-6-ylmethoxy-tert-butyl-dimethylsilane can undergo various types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydride and solvents like tetrahydrofuran. Reaction conditions often involve controlled temperatures and inert atmospheres.

    Major Products: The major products depend on the specific reaction but can include various substituted spirocyclic compounds.

Scientific Research Applications

5-Azaspiro[2.4]heptan-6-ylmethoxy-tert-butyl-dimethylsilane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.4]heptan-6-ylmethoxy-tert-butyl-dimethylsilane involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

5-Azaspiro[2.4]heptan-6-ylmethoxy-tert-butyl-dimethylsilane can be compared with other spirocyclic compounds such as:

    5-Azaspiro[2.4]heptan-7-ylcarbamate: Similar in structure but with different functional groups, leading to different reactivity and applications.

    5-Azaspiro[2.4]heptan-6-one: Another spirocyclic compound with distinct chemical properties and uses.

    N-[4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)cyclohexyl]-5-(tetrahydro-2H-pyran-4-yl)-7-([2-(trimethylsilyl)ethoxy]methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine:

These comparisons highlight the unique structural features and potential applications of this compound in various fields of research and industry.

Properties

Molecular Formula

C13H27NOSi

Molecular Weight

241.44 g/mol

IUPAC Name

5-azaspiro[2.4]heptan-6-ylmethoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C13H27NOSi/c1-12(2,3)16(4,5)15-9-11-8-13(6-7-13)10-14-11/h11,14H,6-10H2,1-5H3

InChI Key

BBXUNNIXUWUZAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CC2(CC2)CN1

Origin of Product

United States

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